molecular formula C12H11NO3 B14712500 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione CAS No. 22903-03-3

3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione

Cat. No.: B14712500
CAS No.: 22903-03-3
M. Wt: 217.22 g/mol
InChI Key: OPJZJHGXGWFRPS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione (CAS 22903-03-3) is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This chemical is a derivative of the maleimide scaffold (1H-pyrrole-2,5-dione), a structure recognized as a promising skeleton in medicinal chemistry and widely found in many natural alkaloids and bioactive pharmaceuticals . The maleimide core is a versatile building block in organic synthesis. It is frequently functionalized at the double bond through reactions such as Michael addition, oxidative coupling, and cycloaddition to construct complex heterocyclic frameworks including succinimides, pyrrolidines, and 2-pyrrolidones . While often acting as a Michael acceptor, maleimides can also be designed to function as nucleophiles (Michael donors) in enantioselective reactions, enabling the production of chiral succinimides in high yields and enantiomeric excess . Furthermore, maleimide derivatives can be synthesized via one-step cross-coupling reactions, such as the Sonogashira reaction, to create alkynyl-substituted products which are valuable intermediates for further transformations like click chemistry . Derivatives of 1H-pyrrole-2,5-dione are of significant research interest due to their demonstrated biological activities. Specifically, structurally related 4-amino-3-chloro-1H-pyrrole-2,5-diones have been designed and synthesized as potential tyrosine kinase inhibitors, targeting growth factor receptors like EGFR and VEGFR2 . These compounds have shown promise in inhibiting the growth of cancer cell lines and in vivo tumors, making the maleimide scaffold a key structure in the discovery of targeted antitumor agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22903-03-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-ethoxy-4-phenylpyrrole-2,5-dione

InChI

InChI=1S/C12H11NO3/c1-2-16-10-9(11(14)13-12(10)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14,15)

InChI Key

OPJZJHGXGWFRPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethoxy 4 Phenyl 1h Pyrrole 2,5 Dione and Substituted Pyrrole 2,5 Dione Analogues

De Novo Construction of the 1H-Pyrrole-2,5-dione Ring System

The fundamental approach to synthesizing 3-ethoxy-4-phenyl-1H-pyrrole-2,5-dione involves the initial construction of the maleimide (B117702) ring, followed by or incorporating the introduction of the desired substituents.

Cyclocondensation Reactions of Precursors for Pyrrole-2,5-dione Synthesis

A primary and classical method for the formation of the 1H-pyrrole-2,5-dione ring is the cyclocondensation of a maleic anhydride (B1165640) precursor with ammonia (B1221849) or a primary amine. In the context of synthesizing the N-unsubstituted this compound, the key intermediate would be 3-ethoxy-4-phenylmaleic anhydride. The reaction of this anhydride with ammonia would lead to the corresponding maleamic acid, which upon dehydration, yields the target pyrrole-2,5-dione.

The general reaction is as follows:

Reaction of Substituted Maleic Anhydride with Ammonia

Reactant 1 Reactant 2 Intermediate Product

This method's success hinges on the availability of the substituted maleic anhydride precursor. The synthesis of N-substituted maleimides, such as N-phenylmaleimide, is commonly achieved by reacting maleic anhydride with the corresponding aniline (B41778), followed by cyclization, often facilitated by dehydrating agents like acetic anhydride and a catalyst such as sodium acetate. tandfonline.comresearchgate.net

Ring-Closure Approaches to Dioxopyrrolines

Ring-closure metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic systems. While not directly applied to this compound in the available literature, the principle can be adapted. This would involve the synthesis of an acyclic precursor containing the necessary functionalities and terminal alkenes, which would then undergo RCM to form the five-membered ring.

Another ring-closure approach involves the intramolecular cyclization of suitably functionalized acyclic precursors. For instance, a derivative of an α,β-unsaturated ester or amide containing the ethoxy and phenyl groups could be designed to undergo cyclization to form the pyrrole-2,5-dione ring.

Catalyst-Mediated Synthetic Protocols for Pyrrole-2,5-dione Frameworks

Modern synthetic chemistry offers a variety of catalyst-mediated reactions for the construction of heterocyclic frameworks. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of substituted maleimides. For instance, palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents can be employed to build the substituted ring system in a stepwise manner. mdpi.com

Furthermore, phosphine-catalyzed isomerization of α-succinimide-substituted allenoates has been reported as a method to generate 3,4-disubstituted maleimide derivatives. researchgate.net These catalytic methods offer high efficiency and selectivity, providing access to complex substitution patterns that are difficult to achieve through classical methods.

Strategies for Regioselective Functionalization at Positions 3 and 4

The key to synthesizing this compound lies in the regioselective introduction of the ethoxy and phenyl groups onto the maleimide core.

Direct Functionalization Methods (e.g., Arylation, Alkoxylation)

Direct functionalization of a pre-formed maleimide ring is an attractive strategy. However, the regioselective introduction of two different substituents at the C3 and C4 positions is challenging due to the similar reactivity of these positions.

Arylation: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a powerful tool for the introduction of aryl groups. nih.gov A potential strategy would involve the synthesis of a 3-bromo-4-ethoxymaleimide precursor, which could then undergo a Suzuki coupling with phenylboronic acid to introduce the phenyl group at the C4 position. The success of this approach depends on the selective synthesis of the 3-bromo-4-ethoxymaleimide intermediate.

Alkoxylation: The direct introduction of an alkoxy group can be achieved through nucleophilic substitution reactions. For instance, a 3-halo-4-phenylmaleimide could react with sodium ethoxide to introduce the ethoxy group at the C3 position. The regioselectivity of this substitution would be influenced by the electronic nature of the phenyl group and the halogen. Nucleophilic aromatic substitution principles suggest that a strong electron-withdrawing group on the ring can facilitate such reactions. quizlet.com

An alternative approach involves the electrocatalytic ring-opening dihydroalkoxylation of N-aryl maleimides, which provides a route to difunctionalized products, although this may not be directly applicable to the synthesis of the target compound without significant modification.

Precursor Design and Derivatization for Introduction of Ethoxy and Phenyl Moieties

A more controlled approach involves the synthesis of a precursor that already contains one or both of the desired substituents, which is then converted to the final product.

One plausible route starts with a 3,4-dihalomaleimide. A stepwise palladium-catalyzed cross-coupling reaction with different organometallic reagents can be envisioned. For example, the reaction of a 3,4-dichloromaleimide with one equivalent of a phenylating agent (e.g., phenylboronic acid in a Suzuki coupling) could yield a 3-chloro-4-phenylmaleimide. Subsequent nucleophilic substitution of the remaining chlorine atom with sodium ethoxide would then afford the desired 3-ethoxy-4-phenylmaleimide. The regioselectivity of the initial coupling reaction would be a critical factor. Research on the selective cross-coupling of 3,4-dihalomaleimides using indium organometallics has shown that regioselective mono-coupling is achievable. mdpi.com

Another precursor-based strategy involves starting with 3-phenylmaleic anhydride. This compound can be synthesized from maleic anhydride and aniline under specific conditions. researchgate.net The subsequent steps would involve the regioselective introduction of a hydroxyl group at the 4-position, followed by etherification to install the ethoxy group. The anhydride would then be converted to the 1H-pyrrole-2,5-dione via reaction with ammonia.

The following table summarizes potential synthetic strategies based on precursor design:

Potential Synthetic Routes via Precursor Design

Starting Material Key Transformation(s) Intermediate(s) Final Product

Chemical Reactivity and Mechanistic Pathways of 3 Ethoxy 4 Phenyl 1h Pyrrole 2,5 Dione

Diels-Alder and Related Cycloaddition Reactions of the Pyrrole-2,5-dione Dienophile System

The carbon-carbon double bond within the pyrrole-2,5-dione ring system of 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione renders it an active dienophile in Diels-Alder reactions. This classical [4+2] cycloaddition is a powerful tool for the construction of six-membered rings and is a cornerstone of synthetic organic chemistry. wikipedia.org

Normal Electron-Demand Diels-Alder Reactions

In a typical Diels-Alder reaction, the dienophile is electron-deficient. organic-chemistry.org However, the reactivity of this compound in normal electron-demand Diels-Alder reactions is influenced by its specific substituents. The two carbonyl groups act as electron-withdrawing groups, which enhances the dienophilic character of the double bond. Conversely, the ethoxy group is electron-donating, which can decrease the reactivity of the dienophile in such reactions. The phenyl group can act as either an electron-donating or -withdrawing group depending on the substituent on the phenyl ring.

The reaction of N-arylmaleimides with five-membered heterocycles, such as 2,5-dimethylfuran (B142691), has been studied, yielding bicyclic adducts. nih.gov For instance, the reaction of an N-arylmaleimide with 2,5-dimethylfuran in toluene (B28343) at elevated temperatures gives the corresponding Diels-Alder adduct. nih.gov

DieneDienophileConditionsProductYield (%)Reference
2,5-DimethylfuranN-(p-tolyl)maleimideToluene, 80 °CExo-adduct50 nih.gov
2,5-DimethylfuranN-(p-tolyl)maleimideDiethyl ether, rtEndo-adduct- nih.gov

Inverse-Electron-Demand Hetero Diels-Alder Reactions

The Diels-Alder reaction can also proceed with an inverse-electron-demand, where an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org Given the electron-donating ethoxy group on the double bond of this compound, it has the potential to act as an electron-rich dienophile in such reactions. This type of reaction is particularly useful for the synthesis of heterocyclic compounds. wikipedia.org The reaction rate in inverse-electron-demand Diels-Alder reactions is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. nih.gov Electron-donating groups on the dienophile raise the HOMO energy, facilitating the reaction with electron-poor dienes. wikipedia.org

Mechanistic Insights into Regio- and Stereoselectivity Influenced by Substituents

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect. The substituents on both the diene and the dienophile direct the orientation of the cycloaddition. In the case of this compound, the unsymmetrical substitution on the double bond will lead to the formation of regioisomers when reacting with an unsymmetrical diene. The regiochemical outcome can often be predicted by considering the electronic effects of the substituents and their influence on the frontier molecular orbitals. chemistrysteps.commasterorganicchemistry.com Generally, the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile. chemistrysteps.com

The stereoselectivity of the Diels-Alder reaction is also a key feature. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. masterorganicchemistry.com For cyclic dienophiles like this compound, the approach of the diene can lead to the formation of endo or exo products. The endo product is often the kinetically favored product due to secondary orbital interactions, although the exo product is typically more thermodynamically stable. organic-chemistry.org The steric bulk of the substituents can also play a significant role in determining the stereochemical outcome. For instance, bulky substituents on N-phenylmaleimides have been shown to influence the regio- and stereoselectivity in reactions with anthracene (B1667546) derivatives. rsc.org

Nucleophilic and Electrophilic Transformations of the Pyrrole-2,5-dione Ring

Beyond cycloaddition reactions, the pyrrole-2,5-dione ring is susceptible to both nucleophilic and electrophilic attacks at its carbonyl centers and the olefinic double bond.

Reactions Involving the Carbonyl Centers

The two carbonyl groups in the this compound ring are electrophilic centers and can be attacked by nucleophiles. Grignard reagents, for example, are known to react with N-substituted maleimides. The reaction of arylmagnesium bromides with N-substituted maleimides results in the formation of 5-aryl-5-hydroxy-2-pyrrolinones. This indicates that the Grignard reagent adds to one of the carbonyl groups.

Reactions at the Olefinic Double Bond

The olefinic double bond in this compound is electron-deficient due to the adjacent carbonyl groups, making it susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. wikipedia.org A variety of nucleophiles can add to the double bond of maleimides. For instance, the Michael addition of aminomaleimides with nitroolefins has been reported. nih.gov

The electronic nature of the substituents on the double bond of this compound will influence its reactivity towards nucleophiles. The electron-donating ethoxy group would be expected to decrease the electrophilicity of the double bond, potentially making it less reactive in Michael additions compared to unsubstituted maleimide (B117702).

Electrophilic additions to the double bond of maleimides are less common due to its electron-deficient nature. However, under certain conditions, reactions with electrophiles might be possible, particularly if the substituents on the ring significantly increase its electron density.

Acid-Catalyzed Rearrangements and Complex Transformations of Substituted Pyrrole-2,5-diones

While specific studies on acid-catalyzed rearrangements of this compound are not extensively documented, the reactivity of the broader class of substituted pyrrolidinediones and related heterocycles provides insight into potential mechanistic pathways. Generally, acid catalysis involves the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the ring system. This can initiate a cascade of reactions, including rearrangements, additions, or complex transformations.

For instance, studies on related N-substituted maleimides show that under the action of binucleophilic reagents, the initial step often involves the addition of a nucleophile to the activated double bond. nih.gov In the presence of a strong acid, the pyrrole-2,5-dione ring can become susceptible to various transformations. A plausible mechanism for rearrangement would involve the formation of a carbocation intermediate, which could then undergo skeletal reorganization. The stability and subsequent reaction pathway of such an intermediate would be heavily influenced by the substituents present on the pyrrole (B145914) ring.

In a related transformation, the acid-catalyzed reaction of 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one in toluene with catalytic sulfuric acid was shown to produce a mixture of compounds, including 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione. This demonstrates that under acidic conditions, related pyrrolinone structures can be converted into the more oxidized pyrrole-2,5-dione system. The formation of N-substituted pyrroles from 2,5-diketones is also often catalyzed by Brønsted acids, which facilitate the key condensation and dehydration steps. mdpi.com These examples underscore the role of acid catalysts in mediating complex transformations within this class of heterocycles.

Polymerization and Copolymerization Chemistry of Maleimide Derivatives

Maleimides are well-known monomers in polymer chemistry, valued for producing polymers with high thermal stability. uctm.edu The electron-deficient nature of the maleimide double bond makes it highly susceptible to radical polymerization and allows for facile copolymerization with electron-rich monomers such as styrene (B11656). nih.govmdpi.com

Although specific kinetic data for the radical polymerization of this compound is not available, its behavior can be inferred from studies on structurally similar maleimide derivatives. Free-radical polymerization of N-substituted maleimides is commonly initiated by thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). uctm.edunih.govscientific.net

Maleimides can undergo both homopolymerization and copolymerization. uctm.edu In copolymerization with electron-rich monomers like styrene, many maleimide derivatives tend to form alternating copolymers due to the formation of charge-transfer complexes between the comonomers. acs.org The properties of the resulting polymers, such as thermal stability and solubility, are highly dependent on the nature of the substituents on the maleimide ring. acs.org For example, N-(alkyl-substituted phenyl)maleimides have been polymerized to yield thermally stable polymers that are soluble in nonpolar solvents. acs.org

The table below summarizes the conditions and outcomes for the radical polymerization of various substituted maleimides, illustrating the general reactivity of this class of monomers.

Maleimide MonomerComonomerInitiatorSolvent/ConditionsObservationsReference
N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI)Methyl Methacrylate (MMA)AIBNTHF, 65°CReactivity ratios determined (rMPMI= 0.33, rMMA= 0.56). uctm.edu
N-p-fluorophenylmaleimideStyreneBPOCyclohexanone, 100°CMolecular weight controlled with α-MSD as a chain transfer agent. nih.govmdpi.com
N-p-carboxylphenylmaleimideStyreneBPOCyclohexanone, 100°CEffective molecular weight control demonstrated. nih.govmdpi.com
(S)-N-Maleoyl-L-leucine allyl esterNone (Homopolymerization)AIBNVarious solventsSolvent choice strongly affected polymerization behavior. scientific.net

To achieve better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, controlled radical polymerization (CRP) techniques have been applied to maleimide derivatives. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers.

ATRP has been successfully used for the alternating copolymerization of N-substituted maleimides, such as N-phenylmaleimide (PhMI), with styrene. acs.org These polymerizations are typically carried out using a copper bromide (CuBr) catalyst complexed with a ligand like 2,2′-bipyridine and an initiator such as 1-phenylethyl bromide (1-PEBr). acs.org This method provides well-defined alternating copolymers with predictable molecular weights and low polydispersity.

RAFT polymerization is another powerful technique for controlling the polymerization of maleimides. This method allows for the incorporation of N-alkyl substituted maleimides into RAFT agents, which can then be used to synthesize polymers with functional groups at specific locations, such as α,β,ω-functional polymers. rsc.org The versatility of RAFT makes it possible to create complex polymer architectures containing maleimide units.

Chemo- and Regioselective Modifications of the Ethoxy and Phenyl Substituents

Selective modification of the ethoxy and phenyl groups of this compound, without altering the core maleimide structure, presents a synthetic challenge due to the reactivity of the C=C double bond. However, specific reagents and conditions can allow for such transformations.

Modification of the Ethoxy Group: The ethoxy group is part of an enol ether functionality. Enol ethers are known to be sensitive to acidic conditions, under which they can undergo hydrolysis to yield a carbonyl group. In the case of this compound, acid-catalyzed hydrolysis would likely lead to the formation of 3-hydroxy-4-phenyl-1H-pyrrole-2,5-dione, which would exist in tautomeric equilibrium with the corresponding diketone form. The reactivity of the double bond in the maleimide ring is generally electrophilic, making it susceptible to nucleophilic attack (Michael addition) rather than typical electrophilic additions seen in electron-rich alkenes. libretexts.orgyoutube.comchemistrynotmystery.com

Modification of the Phenyl Group: The phenyl group at the 4-position can potentially undergo electrophilic aromatic substitution. The pyrrole-2,5-dione ring, along with the ethoxy group, acts as a substituent on the phenyl ring. The strong electron-withdrawing nature of the dicarbonyl system deactivates the phenyl ring towards electrophilic attack. This deactivation would direct incoming electrophiles primarily to the meta-position. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to proceed under forcing conditions to yield the corresponding 3-nitrophenyl or 3-bromophenyl derivatives, respectively. The regioselectivity would be dictated by the powerful deactivating effect of the linkage to the electron-deficient maleimide core.

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 4 Phenyl 1h Pyrrole 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione by identifying the chemical environment and connectivity of each proton and carbon atom.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the ethoxy, phenyl, and imide protons. The ethoxy group should present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The phenyl group protons would typically appear as a complex multiplet in the aromatic region of the spectrum. The imide (N-H) proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It will show separate signals for each unique carbon atom, including the two distinct carbonyl carbons of the dione (B5365651) ring, the two olefinic carbons of the pyrrole (B145914) ring, the carbons of the phenyl ring, and the two carbons of the ethoxy group. Quaternary carbons, such as the ipso-carbon of the phenyl ring and the C3/C4 carbons of the pyrrole ring, are typically weaker in intensity. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Atom Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
N-H 8.0 - 9.5 br s -
Phenyl (o,m,p) 7.2 - 7.6 m 125.0 - 135.0
Phenyl (ipso) - - ~130.0
-O-CH₂-CH₃ 4.0 - 4.5 q 65.0 - 70.0
-O-CH₂-CH₃ 1.3 - 1.6 t 14.0 - 16.0
C=O (C2, C5) - - 165.0 - 175.0
C3-OEt - - 145.0 - 155.0

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.edupdx.eduabdn.ac.uk Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals of the ethoxy and phenyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

A correlation from the ethoxy CH₂ protons to the C3 carbon of the pyrrole ring, confirming the position of the ethoxy group.

Correlations from the ortho-protons of the phenyl ring to the C4 carbon of the pyrrole ring, confirming the phenyl group's position.

Correlations from the imide N-H proton to the C2 and C5 carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's preferred conformation. NOESY could reveal spatial proximity between the ortho-protons of the phenyl ring and the methylene protons of the ethoxy group, helping to determine the rotational orientation of these substituents relative to the central ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate carbon types. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. A DEPT-90 spectrum would only show CH signals. This would help confirm the assignments of the ethoxy and phenyl carbons.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. The most prominent features would be the strong absorptions from the two carbonyl (C=O) groups of the imide ring. Due to asymmetric and symmetric stretching, two distinct bands are often observed. The N-H stretch of the imide will appear as a moderate band, while various C-H, C=C, and C-O stretches will confirm the presence of the aromatic and ethoxy moieties. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (imide) Stretch 3200 - 3100 Medium
C-H (aromatic) Stretch 3100 - 3000 Medium-Weak
C-H (aliphatic) Stretch 3000 - 2850 Medium
C=O (imide) Asymmetric Stretch 1780 - 1750 Strong
C=O (imide) Symmetric Stretch 1720 - 1680 Strong
C=C (aromatic/pyrrole) Stretch 1600 - 1450 Medium-Variable

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis (e.g., HRMS, EI-MS)

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion, allowing for the confirmation of the elemental formula, C₁₂H₁₁NO₃. The calculated exact mass is 217.0739 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 217 would be observed. Subsequent fragmentation could involve the loss of neutral molecules or radical species, providing evidence for the compound's structure.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Identity
217 [C₁₂H₁₁NO₃]⁺ Molecular Ion (M⁺)
189 [M - C₂H₄]⁺ Loss of ethylene (B1197577) from ethoxy group
172 [M - OCH₂CH₃]⁺ Loss of ethoxy radical
140 [C₉H₆NO]⁺ Subsequent loss of CO and H
119 [C₆H₅NCO]⁺ Phenyl isocyanate fragment

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule, providing information about its conjugated system. The chromophore of this compound consists of the phenyl ring, the double bond in the pyrrole ring, and the carbonyl groups. This extended conjugation is expected to result in strong absorption bands in the UV region, corresponding to π → π* transitions. Weaker n → π* transitions associated with the carbonyl groups may also be observed at longer wavelengths.

Many molecules containing a diketopyrrolopyrrole core are known to be fluorescent. researchgate.net Fluorescence spectroscopy can be used to measure the emission spectrum of the compound after excitation at its absorption maximum. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift, which provides information about the structural relaxation in the excited state. The compound is expected to be fluorescent, a property that is highly dependent on the molecular rigidity and environment. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique would allow for the accurate determination of all bond lengths, bond angles, and torsion angles.

Key structural features to be determined would include:

Planarity of the Pyrrole-2,5-dione Ring: The degree of planarity of the central heterocyclic ring.

Relative Orientation of Substituents: The dihedral angle between the plane of the pyrrole-dione ring and the phenyl ring is a critical parameter, indicating the degree of twist in the molecule. nih.gov

Conformation of the Ethoxy Group: The specific arrangement of the ethoxy group relative to the ring.

Intermolecular Interactions: In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds between the imide N-H group of one molecule and a carbonyl oxygen of a neighboring molecule, likely forming dimers or chain-like structures. nih.gov Pi-pi stacking interactions between the phenyl and/or pyrrole rings of adjacent molecules may also play a role in the crystal packing.

Analysis of Stereoisomerism and Conformational Dynamics of this compound

The stereochemical and conformational properties of this compound are primarily dictated by the rotational barriers around its single bonds, which can give rise to distinct stereoisomers and preferred three-dimensional arrangements. The analysis of these features is crucial for understanding the molecule's structure-activity relationship and its interactions in a biological or chemical system.

Atropisomerism Arising from Hindered C-C Bond Rotation

A key structural feature of this compound is the presence of a single bond connecting the phenyl group to the C4 position of the pyrrole-2,5-dione ring. Atropisomerism is a form of axial chirality that occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (rotamers). wikipedia.org For atropisomers to be stable and isolable at a specific temperature, the energy barrier to rotation must be high enough, typically with a half-life for interconversion of at least 1000 seconds, which corresponds to a free energy of activation (ΔG‡) of approximately 22 kcal/mol at 27 °C. wikipedia.org

In the case of this compound, the rotation around the C4-phenyl bond is subject to significant steric hindrance. This hindrance arises from the spatial interactions between the ortho-hydrogens of the phenyl ring and the adjacent bulky substituents on the pyrrole-2,5-dione core. Specifically, the phenyl group is flanked by the ethoxy group at the C3 position and the carbonyl group at the C5 position.

The repulsive forces between the electron clouds of these adjacent groups create a substantial energy barrier to free rotation. ulethbridge.ca As the phenyl ring rotates, its ortho-hydrogens would clash with the ethoxy and carbonyl groups, leading to a high-energy transition state. The planarity of the pyrrole-2,5-dione ring, enforced by the sp2 hybridized carbons and the delocalization within the maleimide (B117702) scaffold, contributes to a relatively rigid framework, exacerbating these steric clashes. msu.edu

While no direct experimental or computational studies on the rotational barrier of this specific molecule are available, analysis of related structures suggests that such substitution patterns can lead to significant rotational barriers. For atropisomerism to be observed, the combination of the ethoxy and carbonyl groups must provide a steric impediment comparable to that seen in classic atropisomeric systems like substituted biphenyls. semanticscholar.org

Conformational Dynamics and Preferred Orientations

The conformational landscape of this compound is defined by the dihedral angles of its rotatable bonds. The most significant of these is the torsion angle between the plane of the phenyl ring and the plane of the pyrrole-2,5-dione ring.

Due to the steric hindrance previously discussed, a coplanar arrangement of the two rings is highly energetically unfavorable. The molecule is expected to adopt a twisted conformation to minimize these steric repulsions. The equilibrium dihedral angle would represent a balance between the destabilizing steric forces and the stabilizing effects of any potential π-conjugation between the rings. However, in such crowded systems, steric avoidance is typically the dominant factor. worldscientific.com

Table 1: Estimated Torsional Parameters for C4-Phenyl Rotation in this compound
Conformer/Transition StateDihedral Angle (Phenyl vs. Pyrrole Ring)Estimated Relative Energy (kcal/mol)Description
Ground State Conformer 1~45-60°0Twisted conformation minimizing steric interactions between the phenyl ortho-hydrogens and the ethoxy/carbonyl groups. Represents an energy minimum.
Ground State Conformer 2 (enantiomeric)~-45 to -60°0Enantiomeric twisted conformation, isoenergetic with Conformer 1.
Transition State (Planar)0° or 180°> 20 (estimated)Highly strained planar conformation where phenyl ortho-hydrogens are eclipsed with the pyrrole ring substituents. Represents the peak of the rotational barrier.
Transition State (Perpendicular)90°Lower energy barrierA potential secondary transition state or shallow minimum, where conjugation is minimized but some steric strain is relieved.

Note: The data in this table are illustrative estimations based on general principles of stereochemistry and data from analogous sterically hindered systems. wikipedia.orgsemanticscholar.org They are not derived from direct experimental or computational analysis of this compound. The actual values for the rotational barrier would require dedicated computational modeling or experimental validation.

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 4 Phenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and stable three-dimensional arrangement of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for molecules of this size.

Detailed research findings indicate that the geometry optimization of pyrrole-dione derivatives is often performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or higher. researchgate.net For 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione, these calculations would predict the most stable conformation by minimizing the forces acting on each atom. nih.gov A key structural feature of interest is the dihedral angle between the plane of the central pyrrole-2,5-dione ring and the phenyl substituent. In related 3,4-diaryl substituted maleimides, this angle is significantly twisted, which impacts the molecule's conjugation and electronic properties. nih.gov The ethoxy group's orientation relative to the pyrrole (B145914) ring would also be a critical parameter determined during optimization. The calculations would yield precise bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state geometry.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This data is illustrative of typical results from DFT calculations and is not experimentally derived.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C=O (Pyrrole Ring) 1.22
C-N (Pyrrole Ring) 1.39
C=C (Pyrrole Ring) 1.37
C-C (Pyrrole-Phenyl) 1.48
C-O (Ethoxy) 1.36
**Bond Angles (°) ** N-C=O 126.5
C-N-C 111.0

| Dihedral Angle (°) | Pyrrole Plane - Phenyl Plane | 55.8 |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk Calculations are often performed on the optimized geometry of the molecule. The predicted shifts for this compound would be compared against a reference standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be correlated with experimental spectra. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: These values are illustrative predictions relative to TMS.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C=O - 168.5
C-OEt - 155.2
C-Ph - 138.1
Phenyl C (ipso) - 130.5
Phenyl C (ortho) 7.45 129.8
Phenyl C (meta) 7.38 129.1
Phenyl C (para) 7.29 128.5
O-CH₂-CH₃ 4.15 65.3
O-CH₂-CH₃ 1.40 14.7

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λmax). researchgate.net For a conjugated system like this compound, the calculations would likely focus on transitions involving π-π* orbitals. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λmax) Note: Illustrative TD-DFT prediction in a non-polar solvent.

Transition Predicted λmax (nm) Oscillator Strength (f)
S₀ → S₁ (π-π*) 315 0.45

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction pathways by mapping the potential energy surface. This involves identifying reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, which contains a reactive maleimide (B117702) core, simulations could explore reactions such as Michael additions or cycloadditions. mdpi.commdpi.com

By locating the transition state structure for a proposed reaction, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This provides a quantitative measure of the reaction's feasibility and rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find the transition state geometry, followed by frequency calculations to confirm its identity (characterized by a single imaginary frequency).

Analysis of Frontier Molecular Orbitals (FMOs) and Their Role in Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the phenyl and ethoxy-substituted double bond, indicating its character as a nucleophile or electron donor in reactions. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl groups and the C=C bond of the pyrrole ring, highlighting these areas as sites for nucleophilic attack. researchgate.netrsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netwuxibiology.com

Table 4: Calculated Frontier Molecular Orbital Energies Note: Illustrative data from DFT calculations.

Orbital Energy (eV)
HOMO -6.85
LUMO -2.15

| HOMO-LUMO Gap | 4.70 |

Charge Distribution, Electrostatic Potential, and Dipole Moment Computations

Understanding how charge is distributed across a molecule is crucial for predicting its intermolecular interactions and reactive sites.

Charge Distribution: Atomic charges can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These calculations would quantify the partial positive and negative charges on each atom in this compound. It is expected that the oxygen atoms of the carbonyl and ethoxy groups will carry significant negative charge, while the carbonyl carbons will be electropositive.

Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the ESP map would likely show strong negative potential around the carbonyl oxygens.

Table 5: Selected Computed Atomic Charges and Dipole Moment Note: Illustrative data from NBO analysis.

Atom NBO Charge (e)
C (Carbonyl) +0.45
O (Carbonyl) -0.62
N (Pyrrole) -0.38
Property Value

Conformational Energy Landscape Exploration

Molecules with rotatable single bonds can exist in multiple conformations. Exploring the conformational energy landscape is essential to identify the most stable conformer(s) and the energy barriers between them. For this compound, the key rotational degrees of freedom are the C-C bond connecting the phenyl ring to the pyrrole ring and the C-O bond of the ethoxy group.

A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the lowest energy conformers (global and local minima) and the transition states for rotation. Such studies would clarify whether certain orientations of the phenyl and ethoxy groups are significantly preferred, which can have implications for the molecule's packing in a solid state and its interaction with biological targets.

Advanced Applications and Functional Materials Research Involving Pyrrole 2,5 Dione Frameworks

Organic Electronic and Photonic Materials

The unique donor-acceptor character and extended π-conjugation possible within structures containing the pyrrole-2,5-dione unit make them prime candidates for organic electronic and photonic applications. These materials are explored for their ability to transport charge, absorb and emit light, and change color in response to electrical stimuli.

Derivatives of the pyrrole-2,5-dione framework, particularly thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), are strategically designed as semiconductor materials for use in thin-film transistors (TFTs). Copolymers incorporating the TPD unit have demonstrated excellent solution processability and stability. The performance of these materials in TFTs is highly dependent on the molecular structure, such as the positioning of alkyl chain substituents, which influences the polymer chain packing, thin-film morphology, and ultimately, the charge carrier mobility. For instance, strategic design of TPD-containing copolymers has led to materials with high hole mobility, reaching up to 1.29 cm²/(V s), a benchmark for this class of polymer semiconductors. researchgate.net These properties underscore the potential of such frameworks in broader applications like organic photovoltaics, where efficient charge transport is critical.

Table 1: Performance of TPD-Based Polymer in Thin-Film Transistors This table is interactive. Click on the headers to sort.

Polymer ID Alkyl Chain Orientation Hole Mobility (cm²/(V s))
P1 Symmetric 0.85
P2 Asymmetric 0.54
P3 Optimized Asymmetric 1.29

Data derived from studies on thieno[3,4-c]pyrrole-4,6-dione containing copolymers. researchgate.net

Diketopyrrolo[3,4-c]pyrroles (DPPs), which feature a fused pyrrole-2,5-dione bicyclic system, are a prominent class of high-performance organic dyes. nih.gov These compounds are known for their brilliant colors, large extinction coefficients, high fluorescence quantum yields, and exceptional stability. nih.govnih.gov The photophysical properties of DPP dyes can be finely tuned through chemical synthesis, making them suitable for a range of applications, including fluorescent probes and bioimaging. nih.gov For example, modifying the DPP core with different aryl and hetaryl groups via cross-coupling reactions results in dyes with significant bathochromic shifts in absorption and emission spectra compared to the parent compounds. nih.gov Many amino-substituted maleimides, which contain the core pyrrole-2,5-dione structure, also form a class of highly emissive compounds with large Stokes shifts (>100 nm) and high quantum yields. researchgate.net

Table 2: Photophysical Properties of Selected Pyrrole-2,5-dione Based Dyes This table is interactive. Click on the headers to sort.

Compound Class Substituent Max Absorption (λmax, nm) Max Emission (λem, nm) Stokes Shift (nm)
DPP Derivative 4-Formylphenyl 490 573 83
DPP Derivative 4-Methoxyphenyl 486 540 54
DPP Derivative Furan 501 572 71
Amino-maleimide Various 300-350 500-700 >100

Data synthesized from studies on various diketopyrrolopyrrole and N-phenylmaleimide derivatives. nih.govresearchgate.net

Electrochromism, the phenomenon of changing color in response to an applied voltage, is another key application area for materials based on the pyrrole-2,5-dione framework. researchgate.netmdpi.com Spectroelectrochemical studies on donor-acceptor polymers containing tetraaryl-diketopyrrolo[3,2-b]-pyrrole (isoDPP) have demonstrated reversible electrochromism. rsc.org This property arises from stable redox states that exhibit different absorption characteristics in the visible spectrum. rsc.org Similarly, related phthalimide (B116566) derivatives, which share the electrochemically active imide group, are being investigated as stable cathodic electrochromic materials. mdpi.comnih.gov These materials undergo reversible electrochemical reduction, leading to distinct changes in their optical properties, which is a critical function for applications in smart windows, displays, and sensors. nih.gov

Advanced Polymer Science and Engineering

In polymer science, the pyrrole-2,5-dione ring is incorporated into macromolecular structures to impart desirable properties, such as high thermal stability and specific functionalities. It also serves as a fundamental building block for creating highly ordered, porous network materials.

N-substituted maleimides, such as N-phenylmaleimide, are important monomers used to produce thermally stable polymeric materials. researchgate.net Polymers containing the five-membered imide ring structure generally exhibit good stability and high glass transition temperatures (Tg). Copolymerization of maleimides with other vinyl monomers, like styrene (B11656) or methyl methacrylate, can enhance the thermal properties of the resulting polymer and improve its processability. nsysu.edu.tw The incorporation of these units can significantly increase the Tg of the material, which is crucial for applications requiring high heat resistance, such as in the aerospace and microelectronics industries. humanjournals.com For example, alternating copolymers of styrene derivatives and phenylmaleimide (B3051593) derivatives show a remarkable increase in Tg values, which can be further tuned by the strategic placement of functional groups that mediate hydrogen bonding. nsysu.edu.tw

Pyrrole-based monomers are increasingly used in the synthesis of conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs). frontiersin.orgnih.gov These materials are characterized by robust, covalently linked networks, permanent porosity, and high specific surface areas. frontiersin.org The nitrogen atoms within the pyrrole (B145914) ring can act as active sites, making these materials promising for applications in heterogeneous catalysis and gas storage. frontiersin.orgnih.gov For instance, pyrrole-based CMPs have been successfully prepared through one-step oxidative self-polycondensation, resulting in materials with good stability and high catalytic activity for reactions like the Knoevenagel condensation. frontiersin.org The development of COFs and other porous organic polymers using pyrrole-based units opens new avenues for designing advanced materials with precisely controlled pore structures and functionalities. nih.govresearchgate.netresearchgate.net

Development of Chemical Probes and Tags for Material Surface Modification

While specific research detailing the application of 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione in the development of chemical probes and tags for material surface modification is not extensively documented in publicly available scientific literature, the broader pyrrole-2,5-dione framework, particularly in the form of maleimide (B117702) derivatives, is a cornerstone of modern surface chemistry and bioconjugation. The principles and research findings associated with this class of compounds provide a strong indication of the potential methodologies applicable to derivatives such as this compound.

The utility of the pyrrole-2,5-dione (maleimide) ring in surface modification lies in its highly selective and efficient reactivity, especially towards thiol groups. This reactivity forms the basis of "click chemistry," a concept that describes reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents.

Core Principles of Pyrrole-2,5-dione Based Surface Modification

The primary mechanism for attaching maleimide-containing probes to surfaces is the thiol-Michael addition reaction. The double bond within the maleimide ring is an excellent Michael acceptor, readily reacting with nucleophilic thiol groups (found in cysteine residues of proteins or in specifically synthesized thiol-terminated molecules) to form a stable covalent thioether bond. nih.govnih.gov This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the reaction with amines at a neutral pH. nih.govresearchgate.net This specificity is critical for applications in complex biological environments, allowing for the precise immobilization of biomolecules onto a surface. nih.gov

The process typically involves a two-step approach:

Surface Activation: The material surface (e.g., gold, silica, polymer nanoparticles) is first functionalized with a molecule that presents a maleimide group. This can be achieved through techniques like the formation of self-assembled monolayers (SAMs) or by using vapor-based polymerization methods to create a maleimide-functionalized coating. rsc.orgorganic-chemistry.org

Probe/Tag Immobilization: The maleimide-activated surface is then exposed to a solution containing the thiol-bearing molecule of interest (e.g., a protein, peptide, or fluorescent tag), which then covalently attaches to the surface via the thiol-Michael addition. nih.govorganic-chemistry.org

Research Findings in Functional Material Development

Research in this area has led to the development of a wide array of functional materials with tailored surface properties.

Biochips and Biosensors: Maleimide-functionalized self-assembled monolayers (SAMs) on gold or other substrates are widely used to create biochips for studying protein-carbohydrate interactions, immunoassays, and other biological events. organic-chemistry.org The ethylene (B1197577) glycol groups often incorporated into these SAMs serve to prevent non-specific protein adsorption, ensuring that only the intended thiol-containing biomolecule is captured. organic-chemistry.org

Functionalized Nanoparticles: Nanoparticles, such as gold nanoparticles (AuNPs), can be functionalized with maleimide groups to create versatile tools for labeling and tracking biomolecules. nih.gov These functionalized particles are instrumental in diagnostics and targeted drug delivery.

Advanced Polymers and Coatings: N-substituted maleimides, particularly N-phenylmaleimide, are used as monomers or crosslinking agents to enhance the thermal stability, mechanical strength, and chemical resistance of engineering plastics like ABS and polyimides. researchgate.net Furthermore, the reversible nature of the Diels-Alder reaction between maleimides and furans has been exploited to create self-healing polymers.

Fluorescent Probes: Substituted maleimides have been designed to act as fluorescent linkers and probes. Their optical properties can be tuned through chemical modification, and changes in their fluorescence can provide real-time feedback on conjugation events or changes in the local chemical environment, making them valuable for developing "self-reporting" materials.

The table below summarizes key characteristics and findings related to the use of the maleimide framework in surface modification.

FeatureDescriptionResearch Application ExamplesKey Findings
Reaction Mechanism Thiol-Michael AdditionBioconjugation, Protein ImmobilizationHighly selective for thiols at pH 6.5-7.5, forming a stable thioether linkage. nih.govnih.gov
Surface Activation Self-Assembled Monolayers (SAMs), Vapor DepositionBiochip production, BiosensorsCreates a reactive surface ready for covalent attachment of probes while minimizing non-specific binding. rsc.orgorganic-chemistry.org
Probe Type Chemical Tags & ProbesFluorescent Labeling, Material ScienceSubstituted maleimides can be designed with specific optical properties for sensing and reporting functions.
Material Framework Polymers, NanoparticlesHigh-Performance Plastics, DiagnosticsIncorporation of maleimide moieties enhances thermal and mechanical properties of polymers; functionalizes nanoparticles for biomedical use. nih.govresearchgate.net

Q & A

Q. How can process intensification address challenges in scaling up this compound synthesis?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. Integrate PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring. Optimize solvent recovery via membrane distillation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.